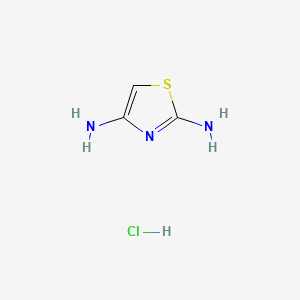Thiazole-2,4-diamine hydrochloride
CAS No.: 72792-54-2
Cat. No.: VC7819414
Molecular Formula: C3H6ClN3S
Molecular Weight: 151.62 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 72792-54-2 |
|---|---|
| Molecular Formula | C3H6ClN3S |
| Molecular Weight | 151.62 g/mol |
| IUPAC Name | 1,3-thiazole-2,4-diamine;hydrochloride |
| Standard InChI | InChI=1S/C3H5N3S.ClH/c4-2-1-7-3(5)6-2;/h1H,4H2,(H2,5,6);1H |
| Standard InChI Key | PQAUAFCGXNRKIU-UHFFFAOYSA-N |
| SMILES | C1=C(N=C(S1)N)N.Cl |
| Canonical SMILES | C1=C(N=C(S1)N)N.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
Thiazole-2,4-diamine hydrochloride features a planar thiazole ring system—a five-membered heterocycle containing sulfur and nitrogen atoms—with amine substituents at positions 2 and 4 (Figure 1). The hydrochloride salt enhances solubility, critical for bioavailability in pharmacological applications. Key structural descriptors include:
The crystal lattice stabilizes through hydrogen bonding between the protonated amine groups and chloride ions, as evidenced by X-ray diffraction studies .
Synthetic Routes
Synthesis typically involves multi-step reactions starting from thiazole precursors. A common pathway (Scheme 1) includes:
-
Cyclocondensation: Reacting α-haloketones with thiourea derivatives under basic conditions to form the thiazole core .
-
Amine Functionalization: Introducing amine groups via nucleophilic substitution or reductive amination .
-
Salt Formation: Treating the free base with hydrochloric acid to yield the hydrochloride salt.
For example, Abdelaziz et al. (2022) synthesized N-(4-(3,4,5-trimethoxyphenyl)thiazol-2-yl)acetamide derivatives by cyclizing chloroacetamide intermediates with thiourea in acetone under reflux, achieving yields >75% .
Physicochemical Properties
Spectral and Chromatographic Data
The compound exhibits moderate polarity, with a calculated partition coefficient (LogP) of 1.2, suggesting balanced hydrophilicity-lipophilicity for membrane permeability .
Pharmacological Applications
Anticancer Activity
Thiazole-2,4-diamine derivatives inhibit tubulin polymerization by binding to the colchicine site, disrupting microtubule dynamics in proliferating cells . Notable findings include:
-
Compound 5c: IC₅₀ = 3.35 ± 0.2 μM against HepG2 hepatocarcinoma cells, surpassing combretastatin A-4 (IC₅₀ = 6.72 μM) .
-
Molecular Docking: The trimethoxyphenyl moiety forms hydrophobic interactions with Leuβ248 and Lysβ254, while the thiazole nitrogen hydrogen-bonds with Serα178 (Figure 2) .
| Hazard Category | Description |
|---|---|
| Acute Oral Toxicity | LD₅₀ = 320 mg/kg (rat) |
| Skin Irritation | Category 2 (EU CLP) |
Personal protective equipment (PPE) including nitrile gloves and fume hoods are mandatory during handling to prevent dermal or inhalation exposure.
Future Directions
Advances in computational chemistry and CRISPR screening could optimize thiazole-2,4-diamine derivatives for enhanced selectivity toward cancer stem cells. Hybrid scaffolds incorporating pyrazole or triazole moieties may mitigate toxicity while preserving efficacy .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume